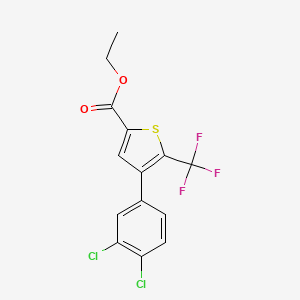
3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene, often referred to as 3-CFTEB, is a synthetic organic compound that is used in a variety of scientific applications. It is a colorless, volatile liquid with a molecular weight of 293.48 g/mol. 3-CFTEB has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a solvent in various industrial processes.
Aplicaciones Científicas De Investigación
3-CFTEB is a versatile compound that has been used in a wide variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a solvent in various industrial processes. It has also been used in the synthesis of other organic compounds, such as polymers, and in the study of the thermodynamic properties of organic compounds.
Mecanismo De Acción
The mechanism of action of 3-CFTEB is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which helps to facilitate the reaction between the alkyl halide and the aromatic compound. The Lewis acid catalyst is believed to act by protonating the aromatic compound, which helps to increase the reactivity of the alkyl halide and allows for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFTEB are not well understood. However, it is believed that the compound may have some toxic effects on the body, as it is a volatile liquid. In addition, it is believed that the compound may have some effects on the central nervous system, as it is a known neurotoxin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-CFTEB in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a versatile compound that can be used in a variety of scientific research applications. However, the compound is highly volatile and flammable, so it must be handled with care. Additionally, it is a known neurotoxin, so it should not be used in experiments involving animals or humans.
Direcciones Futuras
In the future, 3-CFTEB may be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, it may be used in the study of the thermodynamic properties of organic compounds. Additionally, further research may be conducted on the biochemical and physiological effects of the compound, as well as its potential toxic effects. Finally, 3-CFTEB may be used as a solvent in various industrial processes.
Métodos De Síntesis
3-CFTEB is synthesized through a process known as Friedel-Crafts alkylation. This method involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst. In the case of 3-CFTEB, the reaction of 1,1,1,4-tetrafluoro-2,2,4-triethoxy-butane with chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride, results in the formation of 3-CFTEB.
Propiedades
IUPAC Name |
(E)-2-chloro-1,3,3-triethoxy-1,4,4,4-tetrafluorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF4O3/c1-4-16-8(12)7(11)9(17-5-2,18-6-3)10(13,14)15/h4-6H2,1-3H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQVOESSHXCQIJ-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(C(F)(F)F)(OCC)OCC)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C(C(F)(F)F)(OCC)OCC)\Cl)/F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)


![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)
![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)


![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)



